ethyl 4-methyl-2-(2-oxo-2H-chromene-3-carboxamido)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a coumarin moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Coumarin Moiety: The coumarin structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the coumarin moiety with the thiazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the coumarin moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: The planar structure of the coumarin moiety allows it to intercalate between DNA bases, disrupting replication and transcription processes.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with receptors and other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
Ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring and a coumarin moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C17H14N2O5S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(2-oxochromene-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H14N2O5S/c1-3-23-16(22)13-9(2)18-17(25-13)19-14(20)11-8-10-6-4-5-7-12(10)24-15(11)21/h4-8H,3H2,1-2H3,(H,18,19,20) |
InChI Key |
WTJXKJGVBIDSSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.